molecular formula C7H6O6 B14714113 Buta-1,3-diene-1,1,3-tricarboxylic acid CAS No. 15102-06-4

Buta-1,3-diene-1,1,3-tricarboxylic acid

Cat. No.: B14714113
CAS No.: 15102-06-4
M. Wt: 186.12 g/mol
InChI Key: FJTJPWVBDIQNJL-UHFFFAOYSA-N
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Description

Buta-1,3-diene-1,1,3-tricarboxylic acid is an organic compound with the molecular formula C7H6O6 It is a tricarboxylic acid derivative of buta-1,3-diene, characterized by the presence of three carboxyl groups attached to the diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of buta-1,3-diene-1,1,3-tricarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another approach involves the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable reactions and efficient catalysts would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene-1,1,3-tricarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aryllithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and other organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aryllithium reagents can produce tri- and tetrasubstituted buta-1,3-dienes, while reactions with Grignard reagents can yield α,β-unsaturated ketones .

Scientific Research Applications

Buta-1,3-diene-1,1,3-tricarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of buta-1,3-diene-1,1,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various acid-base reactions and influence biochemical pathways .

Comparison with Similar Compounds

Buta-1,3-diene-1,1,3-tricarboxylic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific structures and reactivity, highlighting the uniqueness of this compound.

Properties

CAS No.

15102-06-4

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

buta-1,3-diene-1,1,3-tricarboxylic acid

InChI

InChI=1S/C7H6O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h2H,1H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

FJTJPWVBDIQNJL-UHFFFAOYSA-N

Canonical SMILES

C=C(C=C(C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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